molecular formula C32H53N7O8S B607006 Dde Biotin-PEG4-azide CAS No. 1802907-93-2

Dde Biotin-PEG4-azide

Cat. No. B607006
M. Wt: 695.88
InChI Key: HUAWNOKWZYCBQA-LFERIPGTSA-N
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Description

Dde Biotin-PEG4-azide is a cleavable biotin reagent containing a picolyl azide moiety . This biotin reagent incorporates a copper-chelating motif that dramatically accelerates the Cu (I)-catalyzed Click Chemistry . It can be used in the synthesis of PROTACs .


Synthesis Analysis

Dde Biotin-PEG4-azide can be conjugated with alkyne-containing biomolecules . This biotin reagent incorporates a copper-chelating motif that dramatically accelerates the Cu (I)-catalyzed Click Chemistry .


Molecular Structure Analysis

The molecular formula of Dde Biotin-PEG4-azide is C32H53N7O8S . The exact mass is 695.37 g/mol and the molecular weight is 695.9 g/mol .


Chemical Reactions Analysis

Dde Biotin-PEG4-azide contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

Dde Biotin-PEG4-azide has a molecular weight of 695.88 . The molecular formula is C32H53N7O8S . The exact mass is 695.37 and the molecular weight is 695.9 .

Scientific Research Applications

Drug Delivery Systems

  • Nanoparticle Surface Chemistry for Drug Delivery : The surface functionalization of nanoparticles with biomolecules like biotin enhances drug delivery efficiency. Studies have shown that nanoparticles with biotin modifications exhibit improved targeting and internalization in cancer cells, leading to enhanced anticancer effects (Lázaro et al., 2018).

  • Polymeric Micelles for Targeted Drug Release : Biotin-functionalized polymeric micelles have been developed for targeted drug delivery, particularly in cancer therapy. These micelles respond to specific stimuli like proteases to release drugs in a targeted manner, enhancing the treatment's effectiveness (Chen et al., 2015).

Bioconjugation and Surface Functionalization

  • Efficient Protein Enrichment : Dde-based linkers, including those involving biotin, have been evaluated for their efficiency in protein enrichment and capture. They facilitate the release of protein targets under mild conditions, offering a versatile tool for protein studies (Yang & Verhelst, 2013).

  • Surface Modification of Medical Devices : The functionalization of medical devices like vascular grafts with biotin and other molecules improves their biocompatibility and effectiveness. For instance, azido-thrombomodulin modified surfaces show enhanced thromboresistance, a critical factor in vascular graft applications (Qu et al., 2014).

Nanotechnology Applications

  • Gold Nanoparticle Probes : Biotin-PEG-linked gold nanoparticles have been developed for the simultaneous detection of various biomarkers. These nanoparticles have potential applications in the clinical diagnosis of diseases and in tracking biological pathways (Scott et al., 2017).

  • Electronic Detection Using Nanotube FET Devices : Nanoscale field effect transistor devices, with a coating layer of PEI/PEG and attachment of biotin, have been used to detect protein binding. This technology has potential applications in biosensing and electronic detection of biological interactions (Star et al., 2003).

Safety And Hazards

When handling Dde Biotin-PEG4-azide, avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Dde Biotin-PEG4-azide is a biotinylation reagent that can be used in the synthesis of PROTACs . It can be used to enhance research in Dde Cleavable Linkers .

properties

CAS RN

1802907-93-2

Product Name

Dde Biotin-PEG4-azide

Molecular Formula

C32H53N7O8S

Molecular Weight

695.88

IUPAC Name

N-(19-azido-15-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,6,9,12-tetraoxa-16-azanonadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,34H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m0/s1

InChI Key

HUAWNOKWZYCBQA-LFERIPGTSA-N

SMILES

O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCC/C(NCCCN=[N+]=[N-])=C3C(CC(C)(C)CC\3=O)=O)=O)[C@@]2([H])N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dde Biotin-PEG4-azide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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